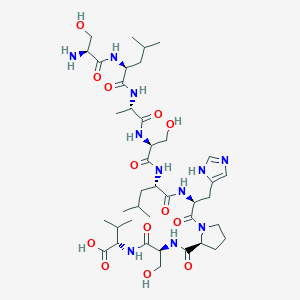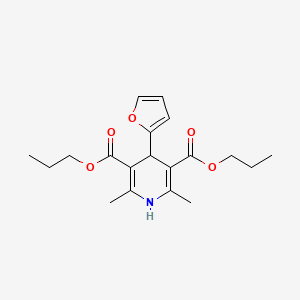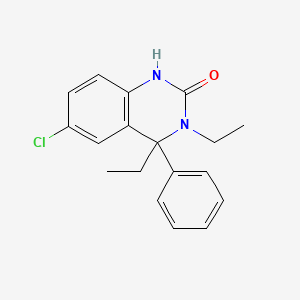
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chloro group, diethyl groups, and a phenyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the diethyl and phenyl groups at the desired positions. These reactions may require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazolinone derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinazolinone: The parent compound with a similar core structure but lacking the chloro, diethyl, and phenyl groups.
6-Chloro-2(1H)-Quinazolinone: A derivative with a chloro group at the 6-position but without the diethyl and phenyl groups.
3,4-Diethyl-2(1H)-Quinazolinone: A derivative with diethyl groups at the 3 and 4 positions but without the chloro and phenyl groups.
Uniqueness
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, diethyl groups, and phenyl group can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
681431-41-4 |
|---|---|
Fórmula molecular |
C18H19ClN2O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
6-chloro-3,4-diethyl-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-3-18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(22)21(18)4-2/h5-12H,3-4H2,1-2H3,(H,20,22) |
Clave InChI |
PDTBMXMSRREKOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)Cl)NC(=O)N1CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


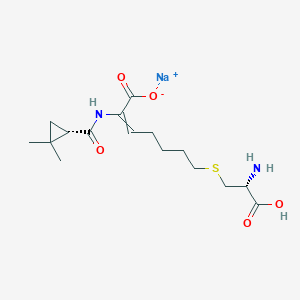

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
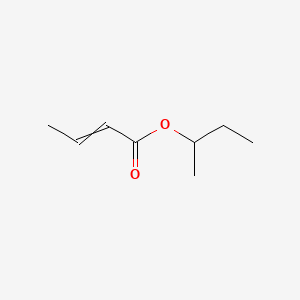
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)


methanone](/img/structure/B12517827.png)
